molecular formula C5H6Cl2O2 B3265534 1,5-Dichloropentane-2,4-dione CAS No. 40630-12-4

1,5-Dichloropentane-2,4-dione

Cat. No. B3265534
CAS RN: 40630-12-4
M. Wt: 169 g/mol
InChI Key: UUZMIZMSMICNNC-UHFFFAOYSA-N
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Description

1,5-Dichloropentane-2,4-dione is a chemical compound with the molecular formula C5H6Cl2O2 . It has an average mass of 169.006 Da and a monoisotopic mass of 167.974487 Da .


Synthesis Analysis

The synthesis of this compound involves the use of a diketone linchpin . This diketone converts peptide libraries displayed on phage to 1,3-diketone bearing macrocyclic peptides (DKMP), which are shelf-stable precursors for Knorr pyrazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula Cl(CH2)5Cl . It has a molecular weight of 141.04 .


Physical And Chemical Properties Analysis

This compound has a density of 1.10 g/cm3 at 20 °C . It has a boiling point of 180 °C and a melting point of -72 °C . The refractive index n20/D is 1.457 (lit.) .

Scientific Research Applications

Synthesis of Heterocycles

1,5-Dichloropentane-2,4-dione and its halogen-substituted derivatives are significant in the synthesis of various heterocycles. Research by Kharchenko and Pchelintseva (1996) in the field of organic chemistry details the use of these compounds in creating complex heterocycles like pyrylium, aroylfurans, and pyrazolines. These heterocycles have applications in pharmaceuticals and materials science (Kharchenko & Pchelintseva, 1996).

Darzens Reaction with Aromatic Aldehydes

Another application of this compound is its role in the Darzens reaction with aromatic aldehydes, as explored by Mamedov et al. (1995). This reaction is a key step in the synthesis of complex organic compounds, such as 4-acetoxy-4-aryl-3,3-dichlorobutan-2-ones, which have potential uses in medicinal chemistry and organic synthesis (Mamedov, Berdnikov, Litvinov, & Kuz'mina, 1995).

Cyclization and Photochemistry

Šebek et al. (1992) investigated the cyclization of this compound, revealing its potential in forming cyclic products and intermediates important in photochemistry and thermodynamics. This research highlights the compound's utility in understanding reaction mechanisms and developing novel photochemical processes (Šebek, Novotný, Kratochvil, Schwarz, & Kuthan, 1992).

Interaction with 1,2-Diaminobenzene

The interaction of this compound with 1,2-diaminobenzene was studied by Drewes and Upfold (1977). This research provides insights into the chemical behavior of this compound, particularly in forming benzodiazepines, which are important in pharmaceutical research (Drewes & Upfold, 1977).

Enol Form Structure

Tayyari et al. (2008) conducted a study on the enol form of this compound, providing valuable information on its molecular structure and vibrational frequencies. These findings have implications in spectroscopy and the understanding of molecular dynamics (Tayyari, Najafi, Afzali, امامیان, & Wang, 2008).

Safety and Hazards

1,5-Dichloropentane-2,4-dione is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. In case of swallowing, immediate medical attention is required .

properties

IUPAC Name

1,5-dichloropentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c6-2-4(8)1-5(9)3-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZMIZMSMICNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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